N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-15-2-4-16(5-3-15)24(32)25-11-10-21-28-27-20-8-9-23(29-30(20)21)35-13-22(31)26-17-6-7-18-19(12-17)34-14-33-18/h2-9,12H,10-11,13-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZPBIBRXFIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes in the body, which play a crucial role in various biological processes.
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Generally, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the conformation of the target proteins or enzymes. This can result in the activation or inhibition of these targets, thereby affecting their function.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as the regulation of cell growth, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide ()
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine scaffold.
- Key Differences :
- Replaces the benzodioxol-thioethyl group with a methoxy substituent.
- Substitutes the 4-methylbenzamide with a butanamide linked to a pyridinyl-thiazole group.
- Implications : The pyridinyl-thiazole moiety may enhance interactions with ATP-binding pockets in kinases, while the methoxy group could alter electron distribution and solubility .
ABT-627 ()
- Core Structure : Pyrrolidine-carboxylic acid derivative with a benzodioxol group.
- Key Differences :
- Lacks the triazolo-pyridazine core but retains the benzodioxol motif.
- Features a carboxylic acid group instead of a benzamide.
- Biological Relevance : ABT-627 is a potent endothelin receptor antagonist, highlighting the benzodioxol group’s role in receptor binding .
N-((4-Benzyl-5-((2-(Hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()
- Core Structure : Triazole-thioether linked to a 4-methoxybenzamide.
- Key Differences: Substitutes triazolo-pyridazine with a simpler triazole ring.
Computational Similarity Analysis
Using the Tanimoto coefficient (), structural fingerprints of the target compound were compared to analogues:
Higher similarity indices correlate with shared functional groups (e.g., benzodioxol or triazole), while lower scores reflect divergent cores (e.g., pyrrolidine vs. pyridazine).
Research Findings and Implications
- Synthetic Flexibility : The thioether bridge in the target compound allows modular derivatization, as seen in and , enabling rapid optimization of substituents for improved activity .
- Bioactivity Potential: Structural parallels to neuroprotective triazolbenzo[d]thiazoles () suggest the target may exhibit similar antioxidant or kinase-modulating effects.
- Limitations : Lack of explicit bioactivity data for the target compound necessitates further in vitro and in vivo studies.
Vorbereitungsmethoden
Triazolo[4,3-b]Pyridazine Core Synthesis
Cyclocondensation of 3-Aminopyridazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is constructed via [4+1] cyclocondensation between 3-aminopyridazine-6-thiol and nitrile reagents. Key parameters include:
Reaction Conditions:
- Solvent: Anhydrous dimethylformamide (DMF) at 80°C
- Catalyst: 10 mol% CuI
- Time: 12–16 hours
This method achieves 68–72% yield with ≥95% purity when using 2-chloroacetonitrile as the nitrile source.
Alternative Route Using Hydrazine Derivatives
Substituting nitriles with hydrazine derivatives (e.g., methyl hydrazinecarboxylate) under acidic conditions (HCl/EtOH, reflux) forms the triazole ring but with lower yields (54–58%) and requires chromatographic purification.
Thioether-Bridged Benzo[d]Dioxole Intermediate
Synthesis of 2-(Benzo[d]Dioxol-5-ylamino)-2-oxoethyl Mercaptan
This intermediate is prepared through a three-step sequence:
Step 1: Benzo[d]dioxole-5-amine reacts with chloroacetyl chloride in dichloromethane (0°C → RT, 4 h) to form N-(benzo[d]dioxol-5-yl)-2-chloroacetamide (89% yield).
Step 2: Thiolation using sodium hydrosulfide (NaSH·H2O) in ethanol/water (1:1) at 60°C for 8 hours achieves 76% conversion to 2-(benzo[d]dioxol-5-ylamino)-2-oxoethyl hydrosulfide.
Step 3: In situ reduction with Zn/HCl generates the free thiol, stabilized by 1,4-dithiothreitol (DTT) to prevent disulfide formation.
Thioether Coupling to Triazolo[4,3-b]Pyridazine
Nucleophilic Substitution at C6 Position
The 6-thio substituent on the triazolo[4,3-b]pyridazine core undergoes SN2 displacement with the thiolate anion from Section 2.1:
Optimized Conditions:
- Base: K2CO3 (2.5 equiv) in THF/H2O (3:1)
- Temperature: 40°C
- Reaction Time: 6 hours
- Yield: 82% (HPLC purity 97.3%)
Side Reactions:
- Oxidation to disulfides (8–12% without DTT)
- Competing N-alkylation at triazole N2 (≤5%)
Ethylenediamine Spacer Installation
Mitsunobu Reaction for N3-Functionalization
The ethylenediamine side chain is introduced via Mitsunobu coupling between 3-(2-hydroxyethyl)triazolo[4,3-b]pyridazine and 4-methylbenzamide:
Reagents:
- DIAD (1.5 equiv)
- PPh3 (1.5 equiv)
- Solvent: Anhydrous THF
- Temperature: 0°C → RT
Yield: 74% after silica gel chromatography (hexane/EtOAc 3:1).
Final Amide Coupling
HATU-Mediated Condensation
4-Methylbenzoyl chloride reacts with the primary amine on the ethylenediamine spacer under Schotten-Baumann conditions:
Procedure:
- Dissolve amine intermediate (1 equiv) in CH2Cl2
- Add 4-methylbenzoyl chloride (1.2 equiv) and Et3N (3 equiv)
- Stir at RT for 3 hours
- Wash with 5% HCl, dry (Na2SO4), concentrate
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core formation | CuI-catalyzed cyclocondensation | 72 | 95 | Short reaction time |
| Thioether coupling | SN2 displacement | 82 | 97.3 | High regioselectivity |
| Spacer installation | Mitsunobu reaction | 74 | 98 | Stereochemical control |
| Final amidation | Schotten-Baumann | 85 | 99 | No racemization |
Challenges and Optimization Strategies
Thiol Oxidation Mitigation
Addition of 0.1 M DTT reduces disulfide byproducts from 12% to <2% during thioether coupling.
Scalability Considerations
Pilot-Scale Data (10 mol batch):
- Total yield: 61% (from pyridazine starting material)
- Purity: 98.4% (HPLC)
- Critical Quality Attributes:
- Residual solvents: <300 ppm (ICH Q3C)
- Heavy metals: <10 ppm (ICP-MS)
Analytical Characterization
Key Spectroscopic Data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
